molecular formula C21H22N4O2 B2691551 N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide CAS No. 2034406-93-2

N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide

Cat. No.: B2691551
CAS No.: 2034406-93-2
M. Wt: 362.433
InChI Key: WDBKYVMIHCJTLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

As a benzamide derivative, this compound could potentially undergo a variety of chemical reactions . The exact reactions would depend on the specific conditions and reagents used.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the polarity of the benzamide group .

Scientific Research Applications

Experimental and Theoretical Studies on Functionalization Reactions

A study by İ. Yıldırım, F. Kandemirli, and E. Demir (2005) delves into the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and its acid chloride with 2,3-diaminopyridine, showcasing the versatility of pyrazole derivatives in synthesizing complex molecules. The reaction mechanisms are also theoretically examined, highlighting the compound's utility in synthetic chemistry (Yıldırım, Kandemirli, & Demir, 2005).

Heterocyclic Synthesis via Thiophenylhydrazonoacetates

R. Mohareb et al. (2004) explored the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards various nitrogen nucleophiles, leading to the formation of pyrazole, isoxazole, and other derivatives. This work underscores the role of pyrazole derivatives in heterocyclic synthesis, contributing to the development of novel compounds with potential pharmacological activities (Mohareb et al., 2004).

Synthesis of Benzamide-Based 5-Aminopyrazoles

A. Hebishy, Hagar T. Salama, and G. Elgemeie (2020) describe a novel route to synthesize benzamide-based 5-aminopyrazoles and their fused heterocycles, demonstrating significant antiviral activities against bird flu influenza H5N1. This research illustrates the potential of pyrazole derivatives in medicinal chemistry, especially in the development of antiviral agents (Hebishy, Salama, & Elgemeie, 2020).

Molecular Docking and In Vitro Screening

E. M. Flefel et al. (2018) conducted molecular docking and in vitro screening of novel pyridine and fused pyridine derivatives, including pyrazole hybrids, showing antimicrobial and antioxidant activity. This study showcases the application of pyrazole derivatives in discovering new bioactive compounds with potential therapeutic benefits (Flefel et al., 2018).

Properties

IUPAC Name

N-[oxan-4-yl(pyridin-3-yl)methyl]-3-pyrazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c26-21(17-4-1-6-19(14-17)25-11-3-10-23-25)24-20(16-7-12-27-13-8-16)18-5-2-9-22-15-18/h1-6,9-11,14-16,20H,7-8,12-13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBKYVMIHCJTLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CN=CC=C2)NC(=O)C3=CC(=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.